MRT67307 HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

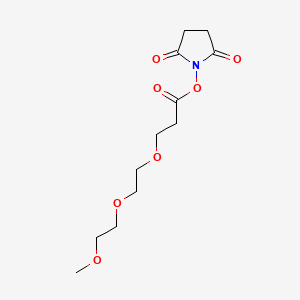

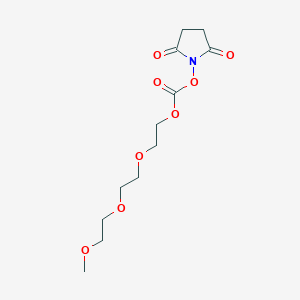

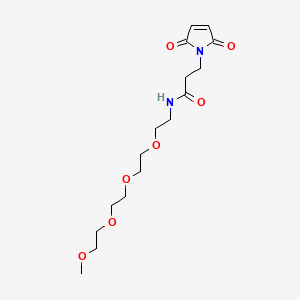

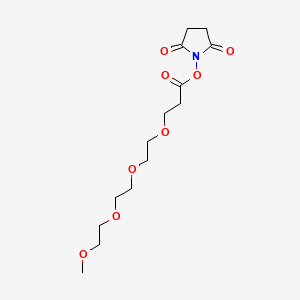

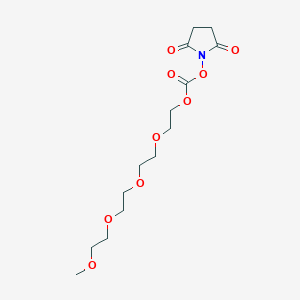

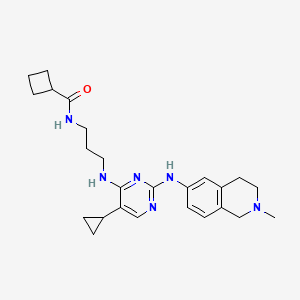

MRT67307 HCl is a potent, reversible kinase inhibitor . It is a dual inhibitor specifically blocking the function of two IKK-related kinases: IKKε (I-kappa-B kinase epsilon or IKBKE), and TBK1 (TANK binding kinase 1), with reported IC values of 160 nM and 19 nM, respectively . MRT67307 HCl also inhibits ULK1 and ULK2 .

Molecular Structure Analysis

The molecular formula of MRT67307 HCl is C26H36N6O2 . x HCl . It is an amino-pyrimidine derivative .Chemical Reactions Analysis

MRT67307 HCl is known to inhibit IKKε and TBK1 with IC50 values of 160 and 19 nM when assayed at 0.1 mM ATP in vitro . It does not inhibit IKKα or IKKβ even at 10 μM .Physical And Chemical Properties Analysis

MRT67307 HCl is provided as a dried powder and shipped at room temperature . Upon receipt, store product at -20 °C . It is soluble in water at 15 mg/ml .Wissenschaftliche Forschungsanwendungen

Autophagy Inhibition in Cancer Treatment

MRT68921 has been identified as a potent inhibitor of ULK1/2, key components of the autophagy pathway . In cancer research, it has been used to evaluate the antileukemic potential of different autophagy inhibitors . MRT68921 demonstrated concentration-dependent and time-dependent cytotoxicity against chronic lymphocytic leukemia (CLL) cells . It also showed potent synergistic cytotoxicities when combined with venetoclax .

2. Dual Targeting of NUAK1 and ULK1 MRT68921 has been used to dual target NUAK1 and ULK1, exerting potent antitumor activities . It significantly kills tumor cells by breaking the balance of oxidative stress signals .

Inhibition of AMPK/ULK1 Pathway

MRT68921 is an inhibitor of the AMPK/ULK1 pathway . This pathway is involved in autophagy, a cellular process that degrades and recycles cellular components. By inhibiting this pathway, MRT68921 can potentially influence various cellular processes and diseases.

Inhibition of TBK1 and IKKε

MRT67307 HCl is a potent inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (I-kappa-B kinase epsilon), thereby preventing the phosphorylation of IRF3 (interferon regulatory factor 3) and subsequent expression of interferon-stimulated genes . This inhibition can potentially be used in the treatment of diseases where these kinases play a crucial role.

Inhibition of SIK

MRT67307 HCl is also a salt inducible kinase (SIK) inhibitor . SIKs prevent the formation of regulatory macrophages and their inhibition induces an increase in some markers of regulatory macrophages, such as IL-10 and other anti-inflammatory molecules .

Inhibition of MARK1-4 and NUAK1

MRT67307 HCl is an inhibitor for MARK1-4 and NUAK1 . MARK1 is a Serine/threonine-protein kinase. In macrophages, MRT67307 prevented the production of IFNβ and the phosphorylation of IRF3 without suppressing the activation of NF-κB .

Safety and Hazards

Wirkmechanismus

Target of Action

MRT68921, also known as MRT67307 HCl, is a potent inhibitor of Unc-51-like autophagy-activating kinases (ULK1 and ULK2) . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initiation stages of autophagy .

Mode of Action

MRT68921 interacts with its primary targets, ULK1 and ULK2, by inhibiting their kinase activity . This inhibition blocks the initiation of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks .

Biochemical Pathways

The inhibition of ULK1 and ULK2 by MRT68921 affects the autophagy pathway . Autophagy is a cellular process that can be induced to protect cells in response to intra- and extracellular stresses, including damage to cellular components, nutrient deprivation, hypoxia, and pathogenic invasion . By inhibiting ULK1 and ULK2, MRT68921 disrupts this protective mechanism, leading to increased cellular stress and potential cell death .

Pharmacokinetics

This suggests that MRT68921 can cross cell membranes, which is crucial for its bioavailability and ability to interact with intracellular targets like ULK1 and ULK2 .

Result of Action

The inhibition of ULK1 and ULK2 by MRT68921 has been shown to have potent antitumor activities . It induces caspase-dependent apoptosis in certain cancer cells by inhibiting autophagy and increasing reactive oxygen species . Furthermore, MRT68921 has been shown to enhance the cytotoxic effect of other anticancer drugs, suggesting a potential role in combination therapies .

Action Environment

The action of MRT68921 can be influenced by various environmental factors. For instance, the tumor microenvironment can induce autophagy activity in cancer cells . In such a context, the use of MRT68921 to inhibit autophagy could be particularly effective.

Eigenschaften

IUPAC Name |

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKISLZKMBSCLSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MRT67307 HCl | |

Q & A

Q1: What is the primary molecular target of MRT68921, and how does this interaction affect cellular processes?

A1: MRT68921 potently inhibits both ULK1 and ULK2 kinases. [, ] These kinases are essential for initiating autophagy, a lysosomal degradation pathway crucial for cellular homeostasis. [, ] By inhibiting ULK1/2, MRT68921 disrupts the initiation and maturation of autophagosomes, effectively blocking autophagy. [, ] This blockade has been observed to lead to the accumulation of early autophagosomal structures, highlighting the role of ULK1 in autophagy progression. [] Interestingly, recent findings suggest that MRT68921 might also influence other cellular processes beyond autophagy, such as mitotic regulation, by impacting histone H3 phosphorylation and spindle microtubule organization. []

Q2: Does MRT68921 affect the mTOR pathway?

A2: Yes, research shows that MRT68921-mediated inhibition of ULK1 kinase effectively blocks mammalian target of rapamycin (mTOR)-dependent autophagy. [, ] This finding suggests that targeting ULK1 with MRT68921 can modulate the mTOR pathway, a key regulator of cell growth, proliferation, and survival. []

Q3: What is the molecular formula and weight of MRT68921? Is spectroscopic data available?

A3: Unfortunately, the provided scientific papers do not explicitly state the molecular formula, weight, or spectroscopic data for MRT68921. Further investigation of chemical databases and literature would be needed to retrieve this information.

Q4: Are there any studies on the material compatibility and stability of MRT68921 under various conditions?

A4: The provided research articles primarily focus on the biological activity and therapeutic potential of MRT68921. Information regarding its material compatibility, stability under various conditions (temperature, pH, light exposure), and potential applications outside a biological context is not available in these studies.

Q5: Does MRT68921 exhibit any catalytic properties?

A5: MRT68921 is primarily characterized as a kinase inhibitor, specifically targeting ULK1/2. [, ] Its mechanism of action revolves around binding to these kinases and inhibiting their activity, rather than acting as a catalyst itself. [] The provided research does not mention any catalytic properties of MRT68921.

Q6: Have any computational chemistry studies been conducted on MRT68921?

A6: While the provided papers do not detail specific computational studies, one study mentions the crystal structure of ULK2 complexed with MRT68921. [] This information suggests that structural studies and potentially computational modeling have been conducted. Accessing those studies would be necessary to delve into the specific computational methods employed and the insights gained.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)